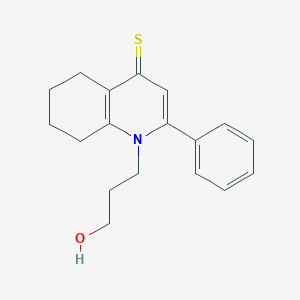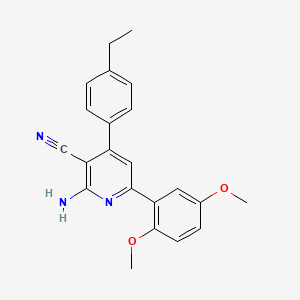![molecular formula C16H24N4O4S B7756053 2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756053.png)
2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate is a complex organic compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a heptyl chain, a dimethylated purine ring, and a sulfanylacetate group. It is of interest in various fields of research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Heptyl Chain: The heptyl chain is introduced via alkylation reactions using heptyl halides under basic conditions.
Dimethylation: The purine ring is dimethylated using methylating agents such as methyl iodide.
Attachment of the Sulfanylacetate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the sulfanyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where different nucleophiles can replace the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and thiols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
- 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)sulfanyl]acetate
- 2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl nicotinate
Uniqueness
- Structural Uniqueness : The presence of the heptyl chain and the specific positioning of the sulfanylacetate group make it distinct.
- Functional Uniqueness : Its unique structure may confer specific biological activities not observed in similar compounds.
属性
IUPAC Name |
2-[(7-heptyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4S/c1-4-5-6-7-8-9-20-12-13(17-15(20)25-10-11(21)22)18(2)16(24)19(3)14(12)23/h4-10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHLTKRZTNWZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[N+]1=C(NC2=C1C(=O)N(C(=O)N2C)C)SCC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 5-{3-[(4-chlorophenyl)amino]-2-hydroxypropoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B7755970.png)
![1-(4-Ethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7755988.png)
![1-(2,4-Dimethylphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7755999.png)



![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7756033.png)
![7-(1,3-Benzodioxol-5-yl)-2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7756038.png)
![2-[(2-Fluorobenzyl)thio]-7-(3-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7756040.png)
![2-[1,3-Dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B7756051.png)
![2-[(1,3-dimethyl-7-octyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756058.png)
![2-[(1,3-dimethyl-7-nonyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B7756066.png)
![2-[1,3-Dimethyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]sulfanylpropanoic acid](/img/structure/B7756067.png)
![3-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-9H-purin-7-ium-8-yl]sulfanyl]propanoate](/img/structure/B7756075.png)
